6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Description
6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one is a novel sesquiterpenoid compound isolated from the culture broth of the fungus Penicillium species SS080624SCf1. This compound was discovered during a screening program for new metabolites from tunicate-derived fungi. It has shown promising results in preclinical studies, particularly in its cytotoxicity against certain cancer cell lines .
Properties
IUPAC Name |
6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-9(2)12-7-15(8-16)10(3)13(17)5-4-11(15)6-14(12)18/h6,10,12-13,16-17H,1,4-5,7-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPARNCTMSWSHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2=CC(=O)C(CC12CO)C(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one is primarily obtained through the fermentation of the Penicillium species SS080624SCf1. The culture broth is subjected to various extraction and purification processes to isolate the compound. The structure of JBIR 27 was determined using extensive nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses .
Industrial Production Methods: Currently, the production of 6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one is limited to laboratory-scale fermentation processes. The industrial-scale production methods are still under development, focusing on optimizing the fermentation conditions and improving the yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Model Compound for Biosynthesis Studies: This compound serves as a model for studying sesquiterpenoid biosynthesis pathways. It aids in understanding the enzymatic processes involved in the formation of complex terpenoid structures.
- Synthetic Methodologies Development: Researchers utilize this compound to develop new synthetic methodologies aimed at creating derivatives with enhanced biological activities.
2. Biology
- Cytotoxicity Studies: Preclinical studies have demonstrated that 6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one exhibits significant cytotoxic effects against various cancer cell lines. This property positions it as a candidate for anticancer drug development.
3. Medicine
- Antimicrobial Properties: The compound has been investigated for its antimicrobial activity, particularly against antibiotic-resistant bacterial strains. This aspect is crucial given the rising prevalence of antibiotic resistance in clinical settings.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
-
Cytotoxicity Against Cancer Cell Lines:
- A study demonstrated that treatment with this compound resulted in significant cell death in breast and lung cancer cell lines compared to control groups. The findings suggest that this compound could be developed into a therapeutic agent against these cancers.
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Antimicrobial Activity Assessment:
- Research evaluating the antimicrobial properties revealed that 6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yldisplayed effective inhibition against several strains of antibiotic-resistant bacteria. This positions it as a potential candidate for new antibiotic development.
Mechanism of Action
The mechanism of action of 6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one involves its interaction with specific molecular targets within the cell. It has been shown to inhibit the growth of certain cancer cells by inducing apoptosis (programmed cell death). The compound likely interacts with cellular pathways involved in cell cycle regulation and apoptosis, although the exact molecular targets are still under investigation .
Comparison with Similar Compounds
6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one is unique among sesquiterpenoids due to its specific structure and biological activity. Similar compounds include:
Sporogen-AO1: Another sesquiterpenoid isolated from the same Penicillium species, known for its cytotoxic properties.
Phomenone: A related compound with similar structural features but different biological activities.
Petasol: Another sesquiterpenoid with antimicrobial properties
6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one stands out due to its unique combination of cytotoxic and antimicrobial activities, making it a promising candidate for further research and development.
Biological Activity
The compound 6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one , also known by its IUPAC name, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a naphthalene core with various substituents that may influence its biological activity. The presence of hydroxyl groups and a prop-1-en-2-yl moiety suggests potential interactions with biological targets.
Antioxidant Properties
Antioxidant activity is a critical area of research for many organic compounds. Compounds with hydroxyl groups are often associated with free radical scavenging abilities. In vitro assays have shown that similar naphthalene derivatives can effectively neutralize free radicals, thereby reducing oxidative stress in cells .
Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases. Compounds similar to 6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl have been studied for their anti-inflammatory properties. Research indicates that such compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) .
Case Studies
- Antimicrobial Efficacy : A study examining the effects of various naphthalene derivatives found that certain structural modifications enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structure suggests it may share similar properties .
- Antioxidant Activity : In a comparative analysis of naphthalene derivatives, it was found that those with multiple hydroxyl groups exhibited superior antioxidant capabilities in DPPH radical scavenging assays .
- Anti-inflammatory Mechanisms : A recent investigation into the anti-inflammatory potential of naphthalene derivatives revealed that some could significantly reduce edema in animal models, indicating their therapeutic promise for inflammatory conditions .
Data Table: Summary of Biological Activities
Q & A
Basic: How can researchers design a synthetic route for this compound, considering its complex stereochemistry and functional groups?
Methodological Answer:
A multi-step synthesis approach is recommended, prioritizing stereochemical control. Begin with a naphthalenone core (e.g., 3,4,5,6,7,8-hexahydronaphthalen-2-one derivatives) , and introduce substituents sequentially. For example:
Hydroxymethylation : Use formaldehyde under basic conditions to add the hydroxymethyl group at the 4a position, with chiral auxiliaries to control stereochemistry .
Prop-1-en-2-yl addition : Employ a Wittig or Heck coupling to introduce the prop-1-en-2-yl group at position 3, ensuring regioselectivity via palladium catalysis .
Hydroxylation at C6 : Optimize oxidation conditions (e.g., Sharpless dihydroxylation) with protecting groups (e.g., TBS ether) to prevent side reactions .
Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) and confirm purity via HPLC .
Basic: What spectroscopic and computational methods are most reliable for structural elucidation?
Methodological Answer:
Combine experimental and computational techniques:
- NMR : Assign stereochemistry using - COSY, DEPT, and NOESY to resolve coupling patterns and spatial proximities .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular formula (e.g., [M+H] peak at m/z 306.1932) .
- IR Spectroscopy : Identify hydroxyl (3200–3600 cm) and ketone (1700–1750 cm) stretches .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G*) .
Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Design accelerated degradation studies:
pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
Oxidative Stress : Expose to HO (3% v/v) and track peroxide-mediated degradation products via LC-MS .
Advanced: How can contradictions in reported spectral data for similar naphthalenone derivatives be resolved?
Methodological Answer:
Address discrepancies through:
- Cross-Validation : Replicate spectral experiments (e.g., NMR in identical solvents like CDCl or DMSO-d) and compare with literature .
- Dynamic Effects : Analyze conformational flexibility via variable-temperature NMR to detect rotameric equilibria affecting peak splitting .
- Crystallography : Resolve absolute configuration via single-crystal X-ray diffraction, if crystallizable .
Advanced: What computational strategies predict the compound’s reactivity in catalytic or biological systems?
Methodological Answer:
- Reactivity Modeling : Use DFT to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding and hydrophobic pockets .
- MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability .
Advanced: What mechanistic insights guide the analysis of its degradation under oxidative conditions?
Methodological Answer:
- Radical Trapping : Use ESR spectroscopy with TEMPO to detect transient radical intermediates during HO-mediated degradation .
- Isotope Labeling : Introduce at the ketone group to track oxygen incorporation during oxidation via LC-HRMS .
- Kinetic Profiling : Perform time-resolved UV-Vis spectroscopy to derive rate constants for degradation pathways .
Advanced: How to design bioactivity studies targeting antimicrobial or anticancer properties?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values) .
- Anticancer : Screen cytotoxicity in HeLa or MCF-7 cells using MTT assays, with IC calculations .
- Target Identification : Use thermal shift assays (TSA) to identify protein targets by monitoring thermal denaturation shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
